molecular formula C19H19NO B1359655 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone CAS No. 898789-63-4

4'-Methyl-3-(3-pyrrolinomethyl) benzophenone

Cat. No.: B1359655
CAS No.: 898789-63-4
M. Wt: 277.4 g/mol
InChI Key: SFYRFVRPZUYSGY-UHFFFAOYSA-N
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Description

4’-Methyl-3-(3-pyrrolinomethyl) benzophenone is a specialized chemical compound with a unique molecular structure. It is identified by the CAS number 898789-63-4 . This compound is valuable in various fields, including pharmaceutical research, chemical synthesis, and industrial applications .

Preparation Methods

The synthesis of 4’-Methyl-3-(3-pyrrolinomethyl) benzophenone involves several steps. One common synthetic route includes the reaction of 4-methylbenzophenone with 3-pyrrolinomethyl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4’-Methyl-3-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 4’-Methyl-3-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-7-9-17(10-8-15)19(21)18-6-4-5-16(13-18)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYRFVRPZUYSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643466
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-63-4
Record name Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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